6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that incorporates both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the thiazole ring followed by the introduction of the pyrrole moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole and pyrrole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. 6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific substitution pattern and the combination of the thiazole and pyrrole rings, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C11H10N2O2S3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C11H10N2O2S3/c1-18(14,15)9-3-2-8(17-9)4-7-5-12-11-10(7)16-6-13-11/h2-3,5-6,12H,4H2,1H3 |
InChI Key |
YNUDZTIISNLQCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)CC2=CNC3=C2SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.